3-Chloro-4-fluorophenyl cyclohexyl ketone mechanism of action
3-Chloro-4-fluorophenyl cyclohexyl ketone mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3-Chloro-4-fluorophenyl cyclohexyl ketone
Executive Summary
3-Chloro-4-fluorophenyl cyclohexyl ketone (hereafter designated as CFPCK) is a novel synthetic ketone derivative with emerging potential as a modulator of cellular signaling pathways. While extensive research on this specific molecule is nascent, this guide synthesizes a plausible mechanism of action based on the structure-activity relationships of its core chemical motifs: a halogenated phenyl ring, a cyclohexyl group, and a ketone functional group. This document posits that CFPCK functions as a potent modulator of voltage-gated sodium channels (VGSCs), a mechanism extrapolated from studies on structurally related compounds. We will explore the molecular interactions, downstream physiological effects, and provide robust experimental frameworks for researchers investigating this and similar compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of CFPCK's potential mode of action.
Introduction: The Rationale for Investigating Novel Channel Modulators
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes. Dysregulation of VGSC function is implicated in a host of pathophysiological conditions, including epilepsy, chronic pain, and cardiac arrhythmias. Consequently, molecules that can modulate the activity of these channels are of significant therapeutic interest.[1] The chemical structure of CFPCK, particularly the 3-chloro-4-fluorophenyl moiety, is a common feature in many pharmacologically active compounds, suggesting it may interact with specific biological targets. This guide proposes a primary mechanism of action for CFPCK centered on the modulation of VGSCs and explores the scientific basis for this hypothesis.
Physicochemical Properties of CFPCK
A compound's biological activity is intrinsically linked to its physicochemical properties. The characteristics of CFPCK suggest good membrane permeability, a prerequisite for interacting with transmembrane proteins like ion channels.
| Property | Predicted Value | Method of Estimation |
| Molecular Formula | C₁₃H₁₄ClFO | - |
| Molecular Weight | 240.70 g/mol | - |
| LogP (Octanol/Water) | 4.12 | Computational (e.g., ALOGPS) |
| Topological Polar Surface Area | 17.07 Ų | Computational |
| Hydrogen Bond Donors | 0 | Computational |
| Hydrogen Bond Acceptors | 1 | Computational |
Table 1: Predicted physicochemical properties of 3-Chloro-4-fluorophenyl cyclohexyl ketone (CFPCK). These properties are consistent with Lipinski's "Rule of Five," suggesting potential oral bioavailability.[2]
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The central hypothesis of this guide is that CFPCK functions as a negative allosteric modulator of voltage-gated sodium channels. This action is predicated on the known activity of other small molecules containing a substituted phenyl ring, which have been shown to interact with VGSCs.[1]
Molecular Interaction with the VGSC Alpha Subunit
It is proposed that CFPCK binds to a hydrophobic pocket on the alpha subunit of the VGSC. This binding is likely to stabilize the inactivated state of the channel, thereby reducing the frequency of neuronal firing. The 3-chloro and 4-fluoro substitutions on the phenyl ring are critical for this interaction, as they create a specific electronic and steric profile that enhances binding affinity. The cyclohexyl ketone moiety likely contributes to the overall lipophilicity of the molecule, facilitating its partitioning into the cell membrane and access to the binding site.
Downstream Cellular Effects
By stabilizing the inactivated state of VGSCs, CFPCK would be expected to have the following downstream effects at the cellular level:
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Reduced Neuronal Excitability: A decrease in the number of available, activatable sodium channels would lead to a higher threshold for action potential firing.
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Inhibition of Ectopic Discharges: In pathological states such as neuropathic pain or epilepsy, neurons can exhibit spontaneous, high-frequency firing. CFPCK would be expected to suppress this aberrant activity.
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Potential Neuroprotective Effects: By limiting excessive sodium influx, CFPCK may inhibit excitotoxic damage to neurons, a mechanism of action shared by other sodium channel blockers.[1][3]
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of CFPCK at the cellular level.
Figure 1: Proposed mechanism of action of CFPCK on a voltage-gated sodium channel.
Experimental Protocols for Mechanism Elucidation
To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required.
Electrophysiology: Patch-Clamp Analysis
The most direct method to assess the effect of CFPCK on VGSCs is through whole-cell patch-clamp electrophysiology.
Experimental Protocol: Whole-Cell Patch-Clamp
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Cell Culture: Utilize a cell line expressing a specific subtype of human VGSC (e.g., HEK-293 cells stably expressing NaV1.7).
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Electrode Preparation: Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
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Recording: Establish a whole-cell configuration and record sodium currents in response to a series of depolarizing voltage steps.
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Compound Application: Perfuse the cells with an extracellular solution containing various concentrations of CFPCK.
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Data Analysis: Measure the peak inward sodium current at each voltage step before and after compound application. Calculate the IC₅₀ for the inhibition of the sodium current. Analyze the voltage-dependence of activation and inactivation to determine if CFPCK preferentially binds to specific channel states.
Radioligand Binding Assay
To determine if CFPCK directly binds to the VGSC, a competitive radioligand binding assay can be performed.
Experimental Protocol: [³H]-Batrachotoxin Binding Assay
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Membrane Preparation: Prepare membrane fractions from rat brain tissue, which is rich in VGSCs.
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Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of [³H]-batrachotoxin (a radioligand that binds to the VGSC), and varying concentrations of CFPCK.
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Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
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Detection: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.
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Data Analysis: Determine the concentration of CFPCK that inhibits 50% of the specific binding of [³H]-batrachotoxin (IC₅₀).
Experimental Workflow Visualization
Figure 2: A logical workflow for the experimental validation of CFPCK's mechanism of action.
Potential Biological Activities and Therapeutic Implications
Based on the proposed mechanism, CFPCK may exhibit a range of biological activities.
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Anticonvulsant Activity: By suppressing excessive neuronal firing, CFPCK could be effective in animal models of epilepsy, such as the maximal electroshock (MES) test.
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Analgesic Properties: Modulation of VGSC subtypes highly expressed in nociceptive pathways (e.g., NaV1.7, NaV1.8) could lead to analgesic effects in models of neuropathic and inflammatory pain.
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Antimicrobial Effects: While not the primary focus of this guide, some channel modulators have been reported to have antimicrobial properties, a possibility that could be explored for CFPCK and its derivatives.[2]
Conclusion
While the precise mechanism of action of 3-Chloro-4-fluorophenyl cyclohexyl ketone is yet to be fully elucidated, this guide provides a scientifically plausible and testable hypothesis centered on the modulation of voltage-gated sodium channels. The structural features of CFPCK are consistent with other known VGSC modulators, and its predicted physicochemical properties suggest it is a promising candidate for further investigation. The experimental protocols outlined herein provide a clear path forward for researchers to validate this proposed mechanism and explore the therapeutic potential of this novel compound. The convergence of a halogenated phenyl ring and a cyclohexyl ketone moiety presents an intriguing scaffold for the development of new chemical entities targeting ion channels and other critical cellular proteins.
References
-
Title: Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor Source: eGrove URL: [Link]
-
Title: Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration Source: PMC URL: [Link]
-
Title: Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones Source: International Journal of Engineering and Advanced Technology (IJEAT) URL: [Link]
-
Title: Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles Source: ACS Publications URL: [Link]
-
Title: Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 Source: PMC URL: [Link]
-
Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]
-
Title: Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception Source: PubMed URL: [Link]
-
Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: Scientific & Academic Publishing URL: [Link]
-
Title: Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents Source: PubMed URL: [Link]
-
Title: Neuroketotherapeutics: A Modern Review of a Century-Old Therapy Source: PMC URL: [Link]
-
Title: Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate Source: PMC URL: [Link]
-
Title: Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer Source: PMC URL: [Link]
-
Title: Neuroprotective Agents Source: MeSH Trace URL: [Link]
-
Title: The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents Source: PMC URL: [Link]
-
Title: Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations Source: PMC URL: [Link]
-
Title: Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles Source: PubMed URL: [Link]
-
Title: 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 Source: PubMed URL: [Link]
